N1-(2-(3-methoxyphenyl)-2-morpholinoethyl)-N2-phenyloxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of a compound can be determined using techniques such as X-ray crystallography . This provides information about the arrangement of atoms in the molecule and the lengths and angles of the chemical bonds.Chemical Reactions Analysis
The chemical reactions that a compound can undergo depend on its molecular structure. For example, compounds containing a methoxyphenol moiety have been found to exhibit antioxidant activity .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound, such as its solubility, melting point, and reactivity, can be determined through experimental analysis .Scientific Research Applications
Synthesis and Complexation with Metals
- Synthesis of Tellurated Derivatives of Morpholine : A study by Singh et al. (2000) detailed the synthesis of N-{2-(4-methoxyphenyltelluro)ethyl}morpholine and its complexation with palladium(II) and mercury(II). These compounds represent the first tellurated derivatives of morpholine, highlighting a method for introducing metal-binding capabilities into morpholine-based structures, potentially applicable for catalyst design and understanding metal-ligand interactions (Singh et al., 2000).
Biological Applications
- Fluorescent Probe Development : Feng et al. (2016) developed a fluorescent probe for selective detection of hypoxia or nitroreductase, incorporating morpholine groups into a 3-HF scaffold. This research demonstrates the utility of incorporating morpholine derivatives into molecular probes for biomedical imaging, especially in identifying disease-relevant hypoxia (Feng et al., 2016).
Chemical Properties and Reactions
- Reaction Mechanisms and Kinetics : Castro et al. (2001) investigated the reactions of certain thionocarbonates with alicyclic amines, including morpholine. This study provides insights into the chemical behavior and reaction kinetics of compounds structurally related to morpholines, which could be relevant for the synthesis and modification of similar compounds (Castro et al., 2001).
Potential for Drug Development
- Topoisomerase I Inhibitors : Research by Nagarajan et al. (2006) on indenoisoquinoline topoisomerase I inhibitors, incorporating nitrogen heterocycles, highlights the drug development potential of structurally complex molecules. While not directly related, the approach of modifying molecules to enhance biological activity could be applicable to the design and synthesis of novel therapeutics based on N1-(2-(3-methoxyphenyl)-2-morpholinoethyl)-N2-phenyloxalamide (Nagarajan et al., 2006).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[2-(3-methoxyphenyl)-2-morpholin-4-ylethyl]-N'-phenyloxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O4/c1-27-18-9-5-6-16(14-18)19(24-10-12-28-13-11-24)15-22-20(25)21(26)23-17-7-3-2-4-8-17/h2-9,14,19H,10-13,15H2,1H3,(H,22,25)(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMXIRXAGQCODMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(CNC(=O)C(=O)NC2=CC=CC=C2)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.